

Application Notes and Protocols for Levovist-Enhanced Doppler in Tissue Perfusion Assessment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Levovist

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Introduction

Levovist® (Schering, Berlin, Germany) is a first-generation ultrasound contrast agent composed of air-filled microbubbles stabilized by a galactose and palmitic acid layer.^{[1][2]} When injected intravenously, these microbubbles act as strong ultrasound scatterers, enhancing the Doppler signal from blood flow by 20-30 dB.^[1] This property allows for the assessment of tissue perfusion in various organs, including the heart, liver, and tumors, by visualizing and quantifying blood flow dynamics. Unlike conventional color Doppler sonography, **Levovist**-enhanced techniques can measure tissue perfusion irrespective of vessel size or flow velocity, providing a surrogate parameter for tissue viability and response to therapy.^[1]

These application notes provide detailed protocols for utilizing **Levovist**-enhanced Doppler ultrasound to assess tissue perfusion in preclinical and clinical research settings. The protocols cover myocardial and tumor perfusion analysis, including agent preparation, administration, imaging parameters, and quantitative data analysis.

Mechanism of Action

Levovist microbubbles are generated by dissolving galactose particles in an aqueous solution, which then adsorb air and are stabilized by a palmitate layer.^[1] Following intravenous injection,

these microbubbles, with a mean diameter of approximately 1.2 μm , traverse the pulmonary circulation and enter the systemic arterial system.[3] When insonated by an ultrasound beam, the microbubbles oscillate, reflecting a strong harmonic signal that can be detected by specialized Doppler imaging modes. This enhanced signal allows for the visualization of blood flow within the microvasculature, which is not typically detectable with conventional Doppler ultrasound.

The galactose component of **Levovist** is metabolized by the body, and the air is exhaled. The clearance of **Levovist** from the circulation is relatively rapid.

Key Applications

- Myocardial Perfusion Imaging: Assessment of myocardial viability, detection of perfusion defects in coronary artery disease, and monitoring therapeutic response.[4][5]
- Tumor Perfusion and Angiogenesis: Evaluation of tumor vascularity, monitoring of anti-angiogenic therapy effects, and differentiation between benign and malignant lesions.[1][2][6]
- Liver Lesion Characterization: Improved detection and characterization of focal liver lesions, such as hepatocellular carcinoma.[6][7][8]
- Skeletal Muscle Perfusion: Assessment of microvascular blood flow in skeletal muscle in various physiological and pathological conditions.

Experimental Protocols

Protocol 1: Assessment of Myocardial Perfusion

This protocol describes the use of **Levovist**-enhanced Harmonic Power Doppler Imaging (HPDI) to quantitatively assess myocardial perfusion, for instance, in a post-myocardial infarction model.[3][4][9]

1. **Levovist** Preparation:

- Reconstitute **Levovist** according to the manufacturer's instructions. A common concentration used is 300 mg/mL.[3][8]

2. Animal/Patient Preparation:

- Establish intravenous access, preferably with a 20-gauge or larger catheter to prevent microbubble destruction.[7]
- Position the subject to allow for optimal acoustic windows for echocardiography (e.g., left lateral decubitus position for humans).
- Obtain baseline 2D echocardiographic images.

3. **Levovist** Administration:

- Administer **Levovist** as an intravenous bolus injection. A typical dose is 3 mL injected over 3 seconds, followed by a 10 mL saline flush.[3]
- Alternatively, a continuous infusion at a rate of 2.5 mL/min can be used.[10]

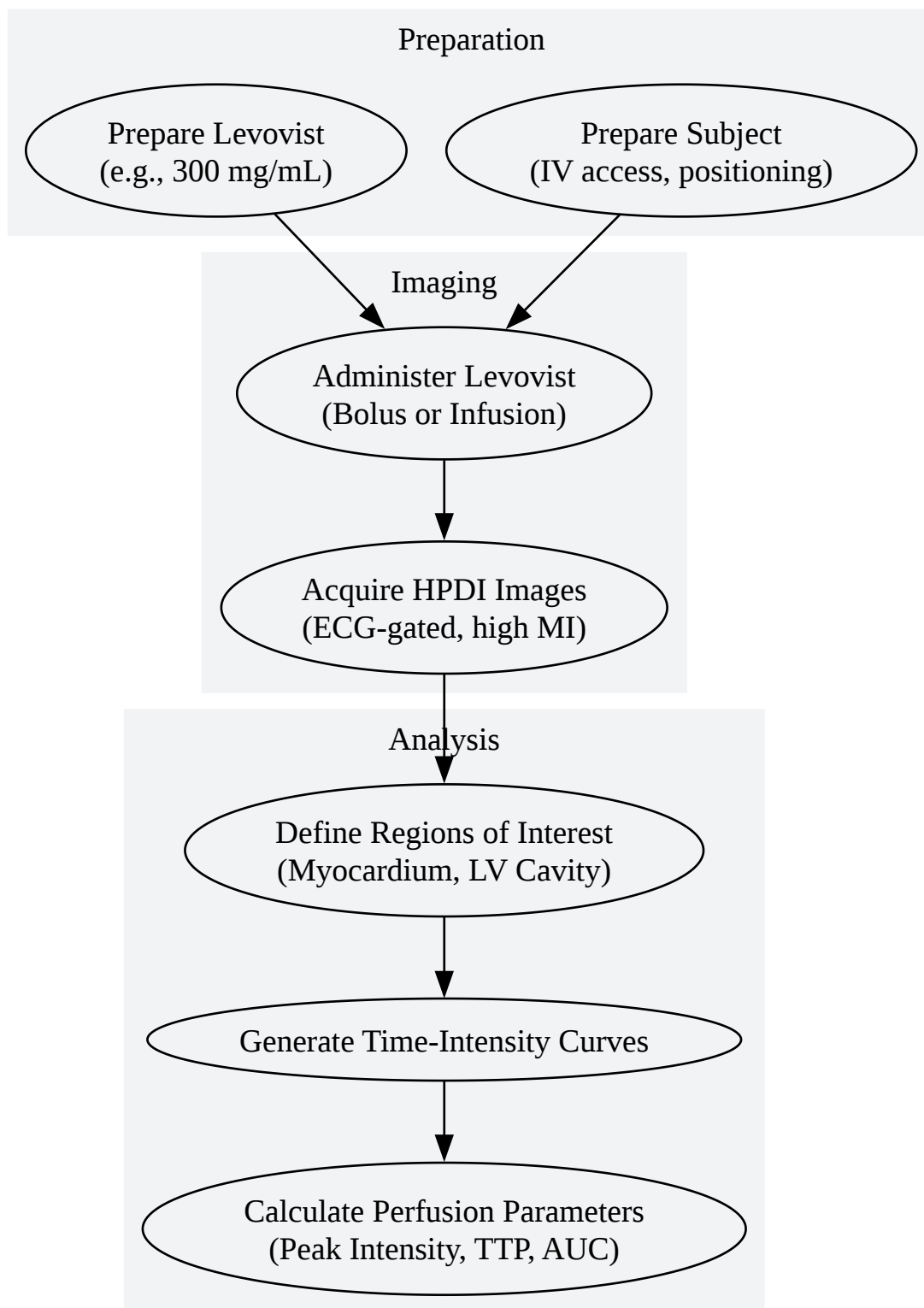
4. Harmonic Power Doppler Imaging (HPDI):

- Utilize an ultrasound system equipped with HPDI mode.
- Imaging Parameters:
 - Transmit/Receive Frequency: e.g., 1.8/3.6 MHz[3]
 - Mechanical Index (MI): Set to a high value (e.g., 1.6) to induce microbubble destruction for replenishment kinetic analysis.[1]
 - Imaging Mode: Intermittent mode with ECG-gating to end-systole (e.g., every 4th or 6th cardiac cycle).[3][10]
 - Focus: Positioned at the mid-portion of the left ventricle.[3][4]
 - Gain and Filter: Optimize to minimize background noise and artifacts before contrast injection.[3][4]
 - Acquire images from a standard apical 4-chamber view.[3][4]
 - Record imaging loops for several minutes to capture the wash-in and wash-out phases of the contrast agent.

5. Quantitative Analysis:

- Perform off-line analysis using appropriate software.
- Draw regions of interest (ROIs) in the myocardial segments to be analyzed and in the left ventricular cavity (for blood pool signal).[10]
- Generate time-intensity curves (TICs) from the Doppler signal intensity within the ROIs.
- Calculate perfusion parameters such as:
 - Peak signal intensity.
 - Time to peak intensity.
 - Wash-in rate.

- Area under the curve (AUC).
- Myocardial blood volume can be estimated from the ratio of myocardial to blood pool signal intensity.[10]



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Protocol 2: Assessment of Tumor Perfusion

This protocol outlines the use of **Levovist**-enhanced power Doppler ultrasound for the quantitative analysis of tumor perfusion, which can be applied in preclinical cancer models or clinical oncology.[6][8]

1. **Levovist** Preparation:

- Prepare **Levovist** solution at a concentration of 300 mg/mL.[8]

2. Subject Preparation:

- Establish intravenous access.
- Position the subject to provide a clear and stable imaging plane of the tumor.

3. **Levovist** Administration:

- Administer a bolus of **Levovist** intravenously. For example, at an injection rate of 0.2 mL/sec.[8]
- The total volume will depend on the subject's weight and the specific study design.

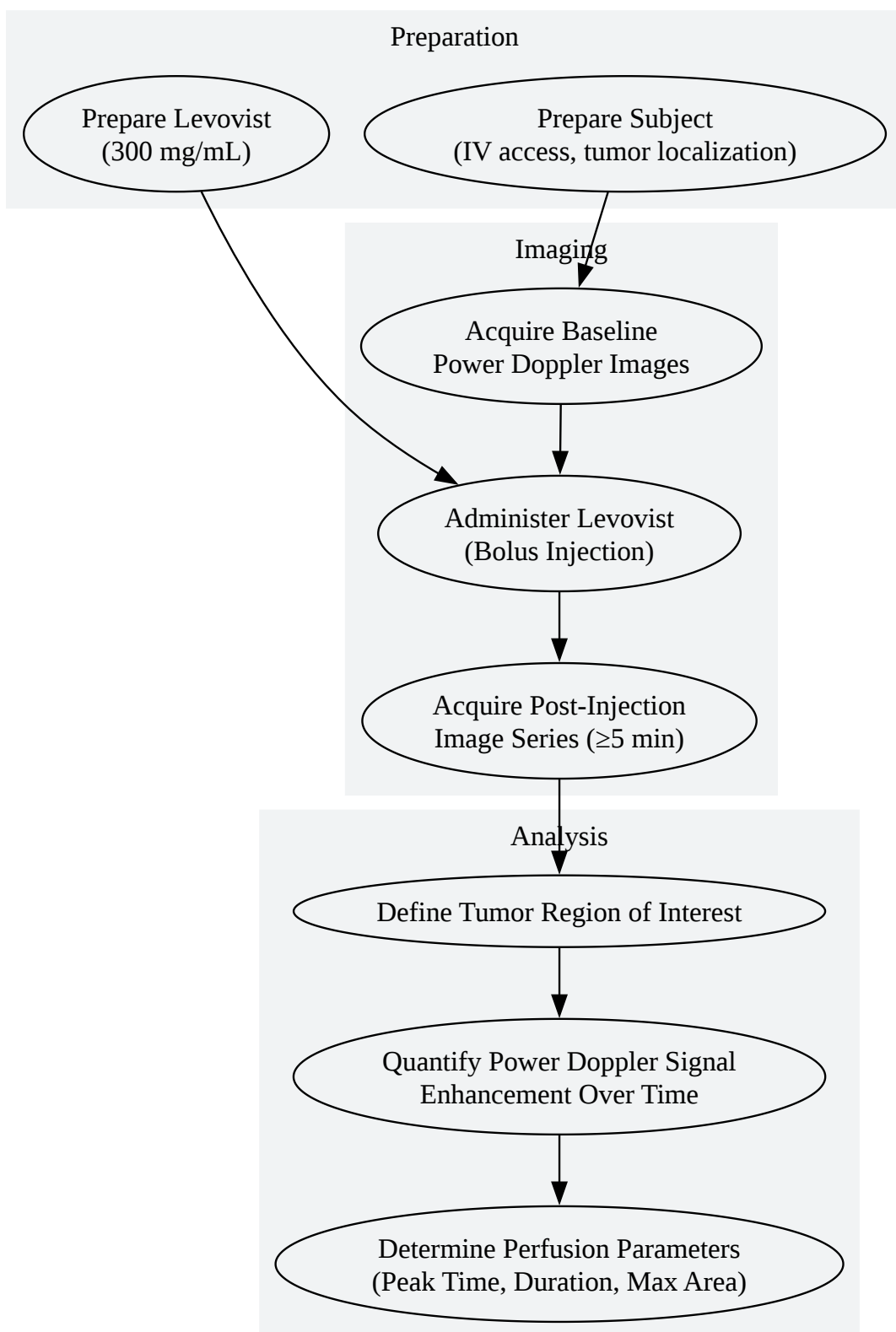
4. Power Doppler Imaging:

- Use an ultrasound scanner with a power Doppler mode.
- Imaging Parameters:
- Optimize Doppler settings (gain, PRF, wall filter) to detect low-velocity flow without aliasing or noise.
- Maintain consistent imaging parameters throughout the study for longitudinal comparisons.
- Begin imaging before **Levovist** injection to establish a baseline.
- Acquire a continuous imaging loop or serial images for at least 5 minutes post-injection to capture the full enhancement and washout kinetics.[8]

5. Quantitative Analysis:

- Utilize quantitative analysis software.
- Draw an ROI encompassing the entire tumor or specific regions within the tumor.
- Quantify the power Doppler signal enhancement over time.

- Key parameters to analyze include:
- Peak enhancement time.[\[8\]](#)
- Duration of enhancement.[\[8\]](#)
- Maximum enhanced area (%).[\[8\]](#)
- Wash-in and wash-out rates.



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Data Presentation

Quantitative Data from Myocardial Perfusion Studies

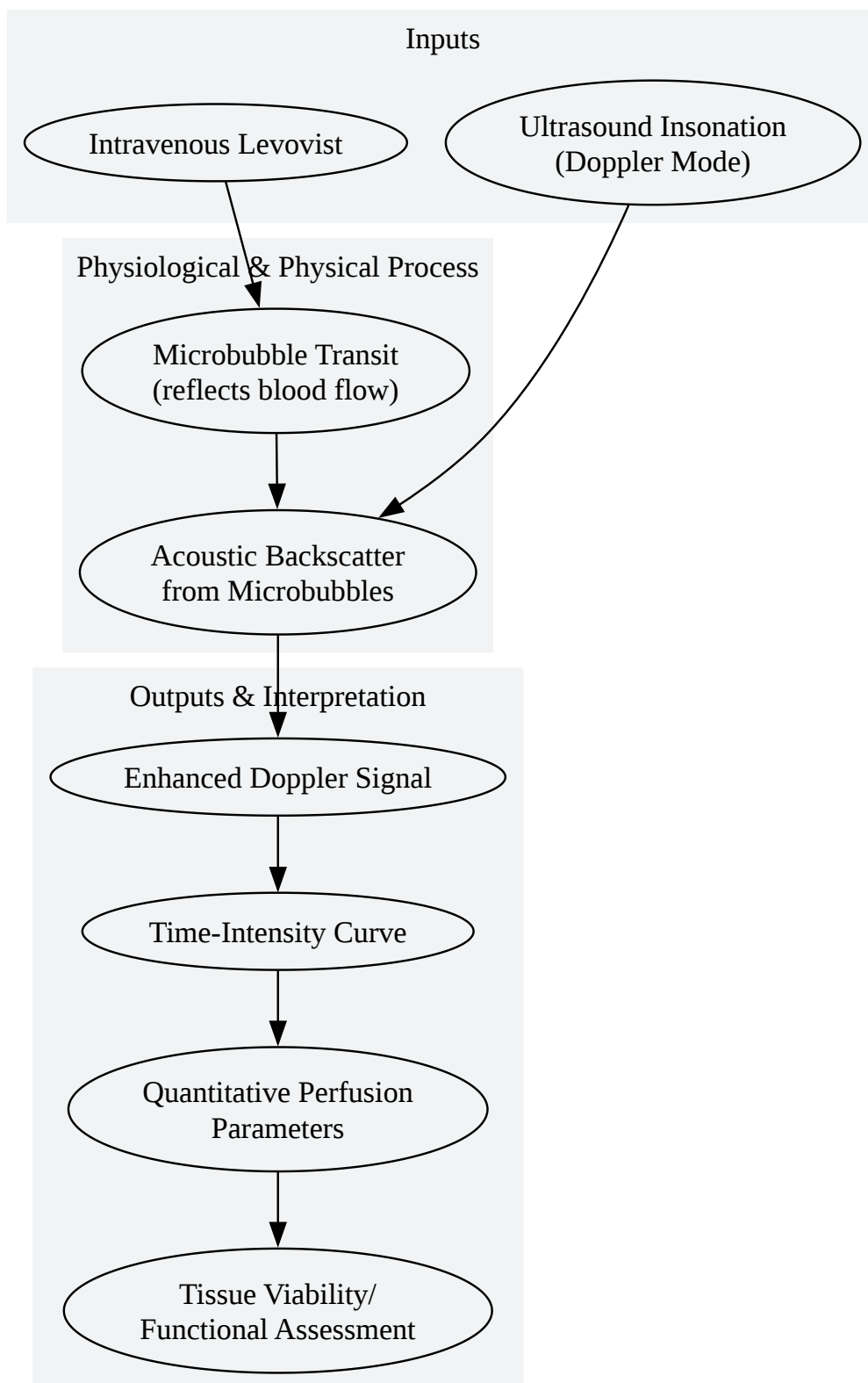
Parameter	Viable Myocardium	Non-Viable Myocardium	P-value	Reference
Pixel Intensity Ratio (at rest)	0.62 ± 0.28	0.37 ± 0.17	P=0.038	[9]
Pixel Intensity Ratio (hyperemia)	0.72 ± 0.19	0.40 ± 0.18	P=0.003	[9]
Coronary Flow Velocity Reserve	2.35 ± 0.43	1.49 ± 0.53	P<0.01	[9]
Peak Intensity (dB, at rest)	0.668 ± 0.178	0.248 ± 0.015	-	[4]

Quantitative Data from Tumor (Hepatocellular Carcinoma) Perfusion Studies

Parameter	Value	Reference
Mean Peak Enhancement Time	60 seconds	[8]
Mean Enhanced Area at Peak	$41.6 \pm 28.6\%$	[8]
Mean Maximum Enhanced Area	$46.4 \pm 28.6\%$	[8]
Time to Return to Near Baseline	5 minutes	[8]

Signaling Pathways and Logical Relationships

The assessment of tissue perfusion with **Levovist**-enhanced Doppler relies on the principle of indicator dilution theory. The microbubbles act as intravascular tracers, and their concentration over time within a region of interest reflects the blood flow dynamics.



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Conclusion

Levovist-enhanced Doppler ultrasound is a valuable tool for the quantitative assessment of tissue perfusion. The protocols provided herein offer a framework for conducting such studies in both myocardial and tumor tissues. Adherence to standardized protocols for agent preparation, administration, and image acquisition is crucial for obtaining reliable and reproducible quantitative data. This technique holds significant promise for advancing our understanding of tissue vascularity in various disease states and for monitoring the efficacy of novel therapeutics in drug development.

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- To cite this document: BenchChem. [Application Notes and Protocols for Levovist-Enhanced Doppler in Tissue Perfusion Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b238291#levovist-enhanced-doppler-for-assessing-tissue-perfusion]

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